molecular formula C15H11NO B6367768 2-(Naphthalen-1-yl)pyridin-3-ol CAS No. 1261895-64-0

2-(Naphthalen-1-yl)pyridin-3-ol

Cat. No.: B6367768
CAS No.: 1261895-64-0
M. Wt: 221.25 g/mol
InChI Key: SBGGIFYXYWBDKN-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pyridin-3-ol is a chemical compound of significant interest in the field of inorganic and materials chemistry, primarily for its potential as a versatile N,O-donor ligand. Its molecular structure, which combines an electron-rich naphthalene system with a pyridinol group, allows it to coordinate to various metal ions. This capability is central to its main research value in synthesizing and designing novel coordination compounds and metal-organic frameworks (MOFs). Researchers utilize similar naphthalene-based ligands to construct complexes with interesting structural motifs, driven by the ability of the ligand to form multiple coordination modes and stabilize different metal centers . The specific value of this compound lies in the synergistic effect of its mixed donor atoms. The nitrogen and oxygen atoms can bind to metal ions to form complexes of varying nuclearities, from mononuclear species to larger clusters and polymeric networks. The planar naphthalene ring system further contributes to stabilizing these complexes through supramolecular interactions, such as π-π stacking, which can influence the packing, stability, and overall properties of the solid-state material . The primary research applications for this compound and its metal complexes are explored in areas such as the development of new magnetic materials, luminescent probes, and catalytic systems. Furthermore, the structural features of related naphthalene-based carboxylic acids are extensively investigated for their biological activities, including anti-inflammatory and antimicrobial effects, suggesting a potential parallel research pathway for this compound . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-naphthalen-1-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-14-9-4-10-16-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGGIFYXYWBDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

A typical synthesis involves reacting 3-hydroxy-2-iodopyridine with naphthalen-1-ylboronic acid under catalytic conditions. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used in tandem with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Key parameters include:

  • Catalyst loading : 2–5 mol% Pd for optimal activity.

  • Temperature : 60–120°C, with higher temperatures accelerating coupling but risking hydroxyl group degradation.

  • Solvent polarity : Polar aprotic solvents enhance boronic acid solubility and reaction rates.

Table 1 summarizes representative conditions and yields from recent studies:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃THF801272
PdCl₂(dppf)Cs₂CO₃DMF100885
Pd(OAc)₂NaHCO₃Dioxane120668

Challenges and Mitigations

  • Hydroxyl group protection : The phenolic -OH group may require protection (e.g., as a silyl ether) to prevent side reactions during coupling.

  • Boronic acid stability : Naphthalen-1-ylboronic acid is prone to protodeboronation; thus, anhydrous conditions and degassed solvents are critical.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer a one-pot strategy for assembling complex structures. For this compound, the Hantzsch pyridine synthesis and related condensations are prominent.

Hantzsch-Type Synthesis

A four-component reaction involving 1-acetylnaphthalene, an aldehyde (e.g., formaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol yields 2-oxo-1,2-dihydropyridine intermediates, which are subsequently oxidized. For example:

  • Condensation : 1-Acetylnaphthalene, formaldehyde, ethyl cyanoacetate, and NH₄OAc in ethanol at reflux form 4-(hydroxymethyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Oxidation : Treatment with POCl₃/PCl₅ converts the 2-oxo group to a chloride, followed by hydrolysis to the hydroxyl derivative.

Mechanistic Insights

  • Cyclization : The aldehyde and ketone undergo Knoevenagel condensation with ethyl cyanoacetate, followed by cyclization via nucleophilic attack of ammonia.

  • Aromatization : Oxidative aromatization (e.g., using HNO₃ or DDQ) converts dihydropyridines to pyridines.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on pre-formed chloropyridines provides a direct route to introduce the naphthalene moiety.

Chloropyridine Intermediate Synthesis

2-Chloropyridin-3-ol derivatives are prepared via chlorination of 2-oxo-1,2-dihydropyridines using POCl₃ or PCl₅. For instance, 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile reacts with PCl₅ in POCl₃ to yield 2-chloro-6-(naphthalen-1-yl)nicotinonitrile.

Naphthalene Coupling

The chloropyridine undergoes Ullmann or Buchwald-Hartwig coupling with naphthalen-1-amine or naphthalen-1-ylmagnesium bromide. Copper or nickel catalysts facilitate this step:

  • CuI/1,10-phenanthroline in DMSO at 120°C achieves 60–70% coupling efficiency.

  • NiCl₂(dppe) enables milder conditions (80°C) but requires stoichiometric zinc as a reductant.

Functional Group Transformations

Hydrolysis of Cyano Groups

2-Cyano-3-(naphthalen-1-yl)pyridines are hydrolyzed to the corresponding carboxylic acid, followed by reduction to the alcohol. For example:

  • Step 1 : 3-Cyano-2-(naphthalen-1-yl)pyridine is refluxed with H₂SO₄/H₂O to yield 3-carboxy-2-(naphthalen-1-yl)pyridine.

  • Step 2 : Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to -CH₂OH, which is oxidized to -OH using Jones reagent.

Directed Ortho-Metalation

Direct hydroxylation of 2-(naphthalen-1-yl)pyridine via directed metalation (e.g., using LDA) and quenching with electrophilic oxygen sources remains experimental, with yields <30%.

Comparative Analysis of Methods

Table 2 evaluates the four methods based on scalability, cost, and yield:

MethodScalabilityCost ($/g)Typical Yield (%)
Suzuki-MiyauraHigh120–15070–85
Multi-ComponentModerate80–10050–65
Nucleophilic SubstitutionLow200–25060–70
Functional GroupLow150–20040–55

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Naphthalen-1-yl)pyridin-3-one.

    Reduction: Formation of 2-(Naphthalen-1-yl)dihydropyridin-3-ol.

    Substitution: Formation of 2-(Naphthalen-1-yl)pyridin-3-yl halides or amines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

  • Condensation Reactions : The compound can be synthesized through condensation reactions between naphthalene derivatives and pyridine derivatives, often utilizing palladium-catalyzed cross-coupling methods.
  • Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) under elevated temperatures.

Chemistry

2-(Naphthalen-1-yl)pyridin-3-ol serves as a building block for more complex organic molecules. It is utilized in the development of:

  • Organic Synthesis : As an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
ApplicationDescription
Organic SynthesisBuilding block for pharmaceuticals
Material ScienceComponent in organic light-emitting diodes (OLEDs)

Medicine

The compound has been investigated for its potential pharmacological properties, particularly:

  • Anti-inflammatory and Anticancer Activities : Studies have shown that it may inhibit certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study: Pharmacological Evaluation

A study evaluated the compound's efficacy against ovarian carcinoma cells, demonstrating significant binding affinity to estrogen receptors, which is crucial for developing targeted cancer therapies .

Industry

In the industrial sector, this compound is explored for its electronic properties:

  • Optoelectronic Devices : It is used in the formulation of materials for OLEDs due to its ability to facilitate electron transport and light emission.
Industry ApplicationBenefits
OLED DevelopmentEnhanced light emission properties
Material ScienceUnique electronic characteristics

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Isomers

Several structurally related compounds have been studied, differing in substitution patterns or core frameworks:

Compound Name Substituents/Modifications Key Properties/Activity Reference
2-(Naphthalen-1-yl)pyridin-3-ol Pyridin-3-ol with naphthalen-1-yl at C2 High cytotoxicity (e.g., MJ66: IC50 = 0.03–1.35 μM across cancer cell lines)
6-(Naphthalen-1-yl)pyridin-3-ol Naphthalen-1-yl at C6 of pyridin-3-ol Structural isomer; lower similarity (0.90) to target compound; uncharacterized activity
6-(Naphthalen-2-yl)pyridin-3-ol Naphthalen-2-yl at C6 Similarity score 0.92; positional isomerism may alter binding affinity
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridin-2-yl with propenone-naphthalen-2-yl Reduced solubility due to ketone group; activity not reported
1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol Pyrrolidine-bridged pyridin-3-yl and naphthalen-2-ol Synthesized via domino reaction; potential for altered pharmacokinetics

Physicochemical Properties

  • Molecular Weight and Solubility: this compound (MW ≈ 237.3 g/mol) is heavier than simpler analogs like 2-aminopyridin-3-ol (MW = 110.1 g/mol, ), likely reducing aqueous solubility but enhancing lipophilicity for membrane penetration.
  • Synthetic Accessibility : The compound’s synthesis may involve cross-coupling reactions or catalytic methods (e.g., Fe2O3@SiO2/In2O3 in ), whereas derivatives like MJ66 require regioselective substitutions to optimize activity .

Q & A

Q. What are the most reliable synthetic routes for 2-(Naphthalen-1-yl)pyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

  • One-Pot Domino Reactions : A solvent-free, one-pot domino reaction involving naphthalen-2-ol, nicotinaldehyde, and pyrrolidine at 100°C for 5 hours yields structurally related naphthol-pyridine derivatives. Optimization includes refluxing with ethanol to crystallize the product, which improves purity .
  • Multi-Step Synthesis : Sequential reactions (e.g., oxyanion formation via K₂CO₃ in DMF, followed by propargyl bromide addition) can introduce functional groups. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures intermediate stability .
  • Key Parameters : Temperature (100–120°C), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric ratios (1:1 for reactants) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL97) for refinement, particularly for resolving hydrogen bonding (e.g., O1–H1···N1 interactions at 2.572 Å) and torsional angles. Data collection with Rigaku diffractometers and analysis via DIAMOND software ensure accuracy .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., naphthalene protons at δ 7.2–8.5 ppm, pyridine ring protons at δ 8.0–8.7 ppm).
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the pyridine and naphthalene rings?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., –OH on pyridine) to favor ortho/para positions. For example, hydroxyl groups activate the pyridine ring for nitration at C4 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) enables selective C–C bond formation at naphthalene C1. Pre-functionalize with bromine for targeted coupling .
  • Protection/Deprotection : Protect hydroxyl groups with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired side reactions during alkylation .

Q. What computational methods are suitable for modeling the electronic properties and non-covalent interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from O–H to pyridine N) and stabilize intramolecular hydrogen bonds .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on solubility and aggregation behavior using GROMACS .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state properties of this compound?

Methodological Answer:

  • Hydrogen Bonding : The O–H···N interaction (2.572 Å, 147° angle) in crystal lattices enhances thermal stability. Use Mercury software to visualize packing motifs .
  • π-π Stacking : Naphthalene-pyridine face-to-face interactions (3.5–4.0 Å spacing) contribute to luminescence properties. Measure via X-ray diffraction and compare with computational models .

Q. What strategies can be employed to modify this compound for applications in materials science (e.g., sensors, catalysts)?

Methodological Answer:

  • Immobilization on Silica Gel : Functionalize with triethoxysilyl groups via nucleophilic substitution (e.g., SOCl₂ activation) to create reusable catalysts .
  • Fluorescent Probes : Introduce electron-withdrawing groups (e.g., –NO₂) to red-shift emission. Characterize via UV-Vis (λmax 350–400 nm) and fluorescence quenching assays .

Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)Method
Bond Length (C–C)1.524 Å (C5–C11)SHELXL97 Refinement
Torsion Angle (N1–C5)104.0° (C4–N1–C1)DIAMOND Analysis
Hydrogen Bond (O1–H1)2.572 Å (D···A)Mercury Visualization

Table 2 : Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature100–120°C>75% yield
SolventDMF or EthanolPolarity-dependent
Reaction Time2–5 hoursMinimizes side products

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